Glass‑Transition Temperature Depression: Branched vs. Linear Alkyl Methacrylate Copolymers
In poly(ethylene‑co‑alkyl methacrylate) copolymers containing 5.4 mol% of the methacrylate co‑monomer, the incorporation of highly branched alkyl methacrylates (e.g., 2‑ethylhexyl, 3,5,5‑trimethylhexyl, 2‑(1′,3′,3′‑trimethylbutyl)‑5,7,7‑trimethyloctyl methacrylates) systematically increased the Tg and decreased the degree of crystallinity (Xc) of the polyethylene matrix relative to linear n‑alkyl methacrylate analogues, whose incorporation left Tg and Xc essentially unchanged [1]. This class‑level observation predicts that isooctadecyl methacrylate, with its branched C18 chain, will provide greater Tg elevation and crystallinity suppression than linear n‑stearyl methacrylate when used as a co‑monomer at low incorporation levels.
| Evidence Dimension | Tg and Xc of polyethylene‑co‑5.4 mol% alkyl methacrylate copolymers |
|---|---|
| Target Compound Data | No direct data for IOMA; class‑level prediction: elevated Tg and reduced Xc relative to linear alkyl analogues. |
| Comparator Or Baseline | Linear n‑alkyl methacrylate copolymers (n‑propyl, n‑butyl, n‑hexyl, n‑decyl): no significant change in Tg or Xc. |
| Quantified Difference | Qualitative: branched alkyl methacrylate → Tg increase, Xc decrease; linear → no change. |
| Conditions | DSC and dielectric spectroscopy on compression‑moulded films; alkyl methacrylate content fixed at 5.4 mol%. |
Why This Matters
For formulators who need to tune the thermal and crystalline properties of polyethylene‑based materials with minimal co‑monomer content, the branched architecture of IOMA offers a synthetic lever that linear SMA cannot provide.
- [1] Tsuchida S., Tadano K., Yano S. Effect of branched alkyl groups on physical properties in poly(ethylene‑co‑branched alkyl methacrylate)s. Polymer Bulletin 37, 97–101 (1996). DOI: 10.1007/BF00294147 View Source
